molecular formula C12H18N2O4 B091731 5-Ethyl-1,3-diglycidyl-5-methylhydantoin CAS No. 15336-82-0

5-Ethyl-1,3-diglycidyl-5-methylhydantoin

Cat. No. B091731
CAS RN: 15336-82-0
M. Wt: 254.28 g/mol
InChI Key: JBBURRWEMSTGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1,3-diglycidyl-5-methylhydantoin (EDGMA) is a chemical compound that belongs to the class of glycidyl hydantoins. It is widely used in various scientific research applications due to its unique chemical properties and potential benefits.

Mechanism Of Action

5-Ethyl-1,3-diglycidyl-5-methylhydantoin works by crosslinking the polymer chains through its epoxide groups. The crosslinking process enhances the mechanical, thermal, and chemical properties of the polymer. The crosslinked polymer is more resistant to heat, chemicals, and mechanical stress. The mechanism of action of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is well understood, and it has been extensively studied in different research applications.

Biochemical And Physiological Effects

5-Ethyl-1,3-diglycidyl-5-methylhydantoin has no known biochemical or physiological effects. It is not absorbed by the body, and it does not interact with biological systems. Therefore, it is considered safe for use in scientific research applications.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in lab experiments include its high reactivity, low toxicity, and easy availability. It is also a cost-effective crosslinking agent that can be used in a wide range of research applications. However, the limitations of using 5-Ethyl-1,3-diglycidyl-5-methylhydantoin include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the desired concentration.

Future Directions

There are several future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin to enhance its properties for specific research applications. For example, the addition of functional groups can improve the solubility and reactivity of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin. Additionally, the use of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin in the preparation of new materials such as nanocomposites and biomaterials is an exciting area of research. Overall, the future directions for the research on 5-Ethyl-1,3-diglycidyl-5-methylhydantoin are diverse and promising.

Synthesis Methods

The synthesis of 5-Ethyl-1,3-diglycidyl-5-methylhydantoin involves the reaction of 5-ethyl-5-methylhydantoin with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

5-Ethyl-1,3-diglycidyl-5-methylhydantoin has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the synthesis of polymers and resins. It is also used in the preparation of epoxy coatings, adhesives, and composites. 5-Ethyl-1,3-diglycidyl-5-methylhydantoin is a versatile compound that can be modified to suit different research applications.

properties

CAS RN

15336-82-0

Product Name

5-Ethyl-1,3-diglycidyl-5-methylhydantoin

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

5-ethyl-5-methyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H18N2O4/c1-3-12(2)10(15)13(4-8-6-17-8)11(16)14(12)5-9-7-18-9/h8-9H,3-7H2,1-2H3

InChI Key

JBBURRWEMSTGIX-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C

Canonical SMILES

CCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C

Other CAS RN

15336-82-0

Origin of Product

United States

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